2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid
Description
This compound (CAS: 849928-23-0) is a spirocyclic derivative featuring a 2,8-diazaspiro[4.5]decane core with dual orthogonal protecting groups: a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group at position 2 and a tert-butoxycarbonyl (Boc) group at position 6. Its molecular weight is 506.59 g/mol, and it is stored at 2–8°C under dry conditions . The Fmoc group is base-labile, while the Boc group is acid-sensitive, enabling sequential deprotection in peptide synthesis. Its carboxylic acid functionality at position 3 enhances reactivity for coupling reactions.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonyl)-8-[(2-methylpropan-2-yl)oxycarbonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34N2O6/c1-28(2,3)37-26(34)30-14-12-29(13-15-30)16-24(25(32)33)31(18-29)27(35)36-17-23-21-10-6-4-8-19(21)20-9-5-7-11-22(20)23/h4-11,23-24H,12-18H2,1-3H3,(H,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URRGFGKYPWMHCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30678332 | |
| Record name | 8-(tert-Butoxycarbonyl)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,8-diazaspiro[4.5]decane-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849928-23-0 | |
| Record name | 8-(1,1-Dimethylethyl) 2-(9H-fluoren-9-ylmethyl) 2,8-diazaspiro[4.5]decane-2,3,8-tricarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=849928-23-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-(tert-Butoxycarbonyl)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,8-diazaspiro[4.5]decane-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid (CAS Number: 849928-23-0) is a complex organic compound with potential biological activities. Its unique structure, featuring a spirocyclic framework, suggests possible applications in medicinal chemistry, particularly in drug design and development.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 506.59 g/mol. The structural features include:
- Fluorenyl Methoxy Group : This moiety may enhance lipophilicity and cellular permeability.
- Tert-butoxycarbonyl (Boc) Group : Commonly used in peptide synthesis, it may influence the compound's reactivity.
The InChI key for this compound is URRGFGKYPWMHCY-UHFFFAOYSA-N, which can be utilized for database searches.
Biological Activity Overview
Research into the biological activity of this compound is limited but suggests several potential areas of interest:
1. Anticancer Activity
Preliminary studies indicate that compounds with similar spirocyclic structures exhibit anticancer properties by inducing apoptosis in cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.
2. Antimicrobial Properties
Compounds featuring diazaspiro frameworks have been reported to possess antimicrobial activity against various bacterial strains. The presence of the fluorenyl group may enhance this effect due to increased hydrophobic interactions with bacterial membranes.
3. Neuroprotective Effects
Some derivatives of diazaspiro compounds have shown promise in neuroprotection, particularly in models of neurodegenerative diseases like Alzheimer's. This activity may be attributed to their ability to inhibit gamma-secretase, thus affecting amyloid precursor protein processing.
Research Findings and Case Studies
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multistep reactions that allow for the introduction of various functional groups that can modulate biological activity. Understanding the SAR is crucial for optimizing its pharmacological properties.
Scientific Research Applications
Medicinal Chemistry
Fmoc-DAB serves as a versatile intermediate in the synthesis of bioactive molecules. Its structure allows for modifications that can enhance the pharmacological properties of the resulting compounds.
Case Study: Anticancer Agents
Research has demonstrated that derivatives of Fmoc-DAB can exhibit significant anticancer activity. For instance, compounds synthesized from Fmoc-DAB have shown promise in targeting specific cancer cell lines, leading to apoptosis and reduced tumor growth rates in preclinical studies.
Peptide Synthesis
Fmoc-DAB is widely used in solid-phase peptide synthesis (SPPS). The fluorenylmethoxycarbonyl (Fmoc) protecting group is particularly advantageous due to its stability under basic conditions and ease of removal under mild acidic conditions.
Table 1: Comparison of Protecting Groups in Peptide Synthesis
| Protecting Group | Stability | Removal Conditions | Application |
|---|---|---|---|
| Fmoc | High | Mild Acid | SPPS |
| Boc | Moderate | Strong Acid | SPPS |
| Z | Low | Mild Base | Solution Phase Synthesis |
Drug Delivery Systems
The compound's unique spirocyclic structure enhances its potential as a carrier in drug delivery systems. Research indicates that modifications to the Fmoc-DAB framework can lead to improved solubility and bioavailability of therapeutic agents.
Case Study: Nanoparticle Formulation
Recent studies have explored the use of Fmoc-DAB derivatives in formulating nanoparticles for targeted drug delivery. These formulations have demonstrated enhanced cellular uptake and specificity towards tumor cells compared to conventional delivery methods.
Comparison with Similar Compounds
Key Structural and Functional Differences
The following table highlights critical distinctions between the target compound and its analogs:
Structural Implications
- Spirocyclic vs. Monocyclic Systems: The target compound’s 2,8-diazaspiro[4.5]decane core imparts conformational rigidity, which stabilizes peptide backbones and reduces entropy during binding .
- Heteroatom Substitution : The 8-thia-2-aza analog (2344677-45-6) replaces one nitrogen with sulfur, altering electronic properties and metabolic stability. Sulfur’s lower electronegativity may enhance lipophilicity but reduce hydrogen-bonding capacity .
- Protection Strategy : The dual Fmoc/Boc protection in the target compound enables orthogonal deprotection , a critical feature for stepwise solid-phase peptide synthesis (SPPS). Analogs with only Fmoc (e.g., 2386939-73-5) lack this versatility .
Q & A
Q. What are the recommended handling and storage conditions for this compound to ensure stability?
The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight, heat sources, or incompatible materials (e.g., strong acids/bases). Storage temperatures should align with standard laboratory conditions (20–25°C). Personal protective equipment (PPE), including gloves, lab coats, and eye protection, must be worn during handling to minimize exposure risks .
Q. Which analytical techniques are most effective for confirming the compound’s structural integrity?
Nuclear Magnetic Resonance (NMR) spectroscopy is critical for verifying spirocyclic and protecting group configurations. For example, H and C NMR can resolve chemical shifts associated with the fluorenylmethyloxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) groups. High-performance liquid chromatography (HPLC) is recommended for purity assessment, particularly after synthesis or deprotection steps .
Q. What are the primary hazards associated with this compound?
The compound is classified under GHS as:
- Acute toxicity (Oral, Category 4; H302)
- Skin irritation (Category 2; H315)
- Eye irritation (Category 2A; H319)
- Respiratory tract irritation (H335) Proper fume hood use, PPE, and emergency protocols (e.g., eye washing stations) are essential to mitigate risks .
Q. How should accidental exposure (e.g., inhalation or skin contact) be managed?
- Inhalation: Move to fresh air; administer artificial respiration if needed.
- Skin contact: Wash thoroughly with soap and water; remove contaminated clothing.
- Eye exposure: Rinse with water for ≥15 minutes. Immediate medical consultation is required, and the Safety Data Sheet (SDS) should accompany the patient .
Advanced Research Questions
Q. How can Fmoc/Boc deprotection be optimized to minimize side reactions in spirocyclic systems?
Deprotection conditions depend on the reaction environment. For Fmoc removal, 20% piperidine in DMF is standard, but aqueous pyridine (e.g., 1:1 v/v with water) may reduce racemization in sensitive systems. Boc groups typically require acidic conditions (e.g., trifluoroacetic acid). Monitor reaction progress via TLC or HPLC to prevent over-exposure to harsh reagents .
Q. What strategies improve coupling efficiency during the synthesis of 2,8-diazaspiro[4.5]decane derivatives?
Use coupling agents like HATU or DCC with catalytic DMAP in anhydrous solvents (e.g., DCM or DMF). Pre-activation of carboxylic acid moieties (5–10 min at 0°C) enhances reactivity. Steric hindrance in spirocyclic systems may require extended reaction times (24–48 hrs) or elevated temperatures (40–50°C) .
Q. How can researchers resolve contradictions in reported toxicity data for this compound?
Existing SDS documents (e.g., Key Organics, Indagoo) note incomplete ecotoxicological or chronic toxicity data . Independent assessments using in vitro models (e.g., cell viability assays) or in silico tools (e.g., QSAR predictions) are recommended. Cross-referencing with structurally analogous Fmoc/Boc-protected compounds may provide interim guidance.
Q. What experimental approaches assess the compound’s stability under varying pH conditions?
Conduct accelerated stability studies by dissolving the compound in buffers at pH 2–12 and monitoring degradation via HPLC at intervals (e.g., 0, 24, 48 hrs). For hydrolytic stability, use deuterated solvents in NMR to track hydrolysis products. Avoid temperatures >60°C to isolate pH-specific effects .
Methodological Notes
- Synthesis Optimization: Always validate reaction conditions with small-scale trials before scaling up.
- Data Validation: Cross-check NMR assignments with computational tools (e.g., ChemDraw Predict) to resolve ambiguities in spirocyclic systems.
- Safety Compliance: Regularly review updated SDS versions, as hazard classifications may evolve with new data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
